2-Acetamido-3-(oxan-4-yl)propanoic acid
Overview
Description
“2-Acetamido-3-(oxan-4-yl)propanoic acid” is a chemical compound with the molecular formula C10H17NO4 . It’s also known as "2H-Pyran-4-propanoic acid, α-(acetylamino)tetrahydro-" .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 215.25 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
One study focuses on the novel synthesis of analogues related to 2-Acetamido-3-(oxan-4-yl)propanoic acid and their anti-inflammatory properties, highlighting the compound's utility in developing potential anti-inflammatory agents (Reddy et al., 2010). Another investigation demonstrates the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using a related catalyst, showcasing the compound's relevance in synthetic organic chemistry and its potential for green chemistry applications (Rafiee et al., 2018).
Biochemical Applications
Research into the polymorphism of piracetam, a compound structurally related to this compound, explores its solubility in various solvents, which has implications for pharmaceutical formulation and the understanding of drug polymorphs (Maher et al., 2010). Additionally, studies on the photocatalytic degradation of organic compounds using UV/H2O2 highlight potential environmental applications for derivatives of this compound in water treatment and pollution remediation (Santos et al., 2019).
Material Science and Nanotechnology
Further research explores the synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, illustrating the compound's role in the development of novel materials and biochemicals (Cai et al., 2009). Another study investigates the formation constants of ternary complexes involving heavy metal ions, demonstrating the application of this compound derivatives in analytical chemistry and metal ion detection (Hamed et al., 1994).
Anticancer Research
A recent investigation into the synthesis and anticancer activity of certain derivatives provides insights into the compound's potential therapeutic applications, particularly in developing new anticancer agents (Horishny et al., 2021).
Properties
IUPAC Name |
2-acetamido-3-(oxan-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(12)11-9(10(13)14)6-8-2-4-15-5-3-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTAJOPGKDQJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CCOCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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